molecular formula C7H7BF4N2O B1216693 4-Methoxybenzenediazonium tetrafluoroborate CAS No. 459-64-3

4-Methoxybenzenediazonium tetrafluoroborate

Cat. No. B1216693
Key on ui cas rn: 459-64-3
M. Wt: 221.95 g/mol
InChI Key: BYGWNWAFXUPZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300675

Procedure details

p-Anisidine (30.75 g, 0.25 mole) was dissolved in aqueous tetrafluoroboric acid (48%, 110 ml) in a 500 ml 3 necked flask fitted with mechanical stirring, and cooled to 0°-10° C. Sodium nitrite (17.5 g, 0.25 mole) was separately dissolved in water (34 ml) and the solution cooled to 5°-10° C., and was then added dropwise to the reaction mixture over 60 minutes. The reaction mixture was stirred for about 45 minutes at 0°-10° C., and then tested with starch-iodide paper for excess nitrous acid. Any excess nitrous acid was destroyed by adding a small amount (approx. 0.1 g.) of sulfamic acid. The precipitate was filtered, washed once with ice-cold water (about 30 ml), and then twice with methanol (20 ml each time). The product diazonium tetrafluoroborate was dried under vacuum at ambient temperature. Yield 45.4 g (about 82%). This could be purified by dissolving in minimum amount of acetone, and precipitating with ether, repeating this process three times. The final product was filtered, washed with ether (30 ml), and dried.
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:10]([O-])=O.[Na+].N(O)=O.[F:17][B-:18]([F:21])([F:20])[F:19].[H+]>O>[F:17][B-:18]([F:21])([F:20])[F:19].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]#[N:10])=[CH:5][CH:4]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
30.75 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
110 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
3
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Three
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 45 minutes at 0°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-10° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 5°-10° C.
ADDITION
Type
ADDITION
Details
was then added dropwise to the reaction mixture over 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
Any excess nitrous acid was destroyed
ADDITION
Type
ADDITION
Details
by adding a small amount (approx. 0.1 g.) of sulfamic acid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed once with ice-cold water (about 30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product diazonium tetrafluoroborate was dried under vacuum at ambient temperature
CUSTOM
Type
CUSTOM
Details
This could be purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in minimum amount of acetone
CUSTOM
Type
CUSTOM
Details
precipitating with ether
FILTRATION
Type
FILTRATION
Details
The final product was filtered
WASH
Type
WASH
Details
washed with ether (30 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
F[B-](F)(F)F.COC1=CC=C(C=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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